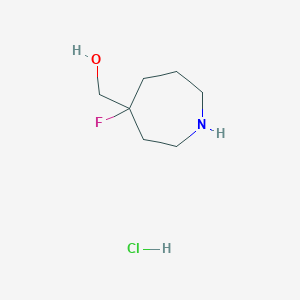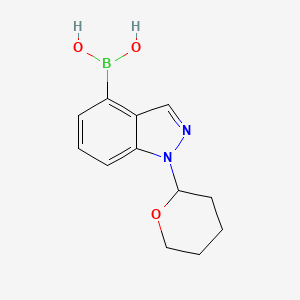
2,6-Dibromo-3,4-difluorophenylacetonitrile
Descripción general
Descripción
2,6-Dibromo-3,4-difluorophenylacetonitrile is a chemical compound with the following properties:
- Chemical Formula : C<sub>8</sub>H<sub>3</sub>Br<sub>2</sub>F<sub>2</sub>N
- Molecular Weight : 153.13 g/mol
- CAS Number : 658-99-1
- Linear Formula : F<sub>2</sub>C<sub>6</sub>H<sub>3</sub>CH<sub>2</sub>CN
- Appearance : It exists as a liquid.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring with two bromine atoms (at positions 2 and 6) and two fluorine atoms (at positions 3 and 4). The nitrile group (CN) is attached to the phenyl ring. The arrangement of these atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound are scarce in the literature, it likely participates in nucleophilic substitution reactions, electrophilic aromatic substitutions, and other organic transformations. Researchers may explore its reactivity with various nucleophiles, bases, and electrophiles.
Physical And Chemical Properties Analysis
- Refractive Index (n20/D) : Approximately 1.4844 (literature value).
- Density : 1.244 g/mL at 25°C (literature value).
- Solubility : It is likely soluble in organic solvents due to its nitrile functional group.
- Melting Point and Boiling Point : These values are not readily available but can be experimentally determined.
Safety And Hazards
- Hazard Information : As with any chemical compound, proper handling and safety precautions are essential. Refer to safety data sheets (SDS) for specific hazard information.
- Toxicity : Limited toxicity data are available. Avoid inhalation, ingestion, and skin contact.
- Environmental Impact : Dispose of it properly according to local regulations.
Direcciones Futuras
Future research could focus on:
- Synthetic Applications : Investigate novel synthetic routes using this compound.
- Biological Activity : Explore its potential as a drug lead or bioactive molecule.
- Mechanistic Studies : Understand its reactivity and interactions in greater detail.
Propiedades
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKWUMOHBNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















